molecular formula C3H3F4N3 B8216639 3-Azido-1,1,2,2-tetrafluoropropane

3-Azido-1,1,2,2-tetrafluoropropane

Cat. No.: B8216639
M. Wt: 157.07 g/mol
InChI Key: CDMWKAMPYXSCJY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1,1,2,2-tetrafluoropropane typically involves the reaction of 2,2,3,3-tetrafluoropropanol with sodium azide in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired azide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products .

Mechanism of Action

The mechanism of action of 3-Azido-1,1,2,2-tetrafluoropropane primarily involves its reactivity as an azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In cycloaddition reactions, the azide group reacts with alkynes to form 1,2,3-triazoles, a process facilitated by copper(I) catalysts . The formation of triazoles is highly regioselective and efficient, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azido-1,1,2,2-tetrafluoropropane is unique due to its high reactivity and versatility in various chemical reactions. Its ability to participate in click chemistry and form stable triazole rings sets it apart from other fluorinated compounds. Additionally, its applications in bioconjugation and material sciences highlight its importance in both research and industrial settings .

Properties

IUPAC Name

3-azido-1,1,2,2-tetrafluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F4N3/c4-2(5)3(6,7)1-9-10-8/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMWKAMPYXSCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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